2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide
Description
2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H16FNO2. It is a derivative of benzamide, where the benzamide core is substituted with a fluoro group and a 2-(2-methylphenoxy)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12-6-2-5-9-15(12)20-11-10-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBPYMYESXKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 2-(2-methylphenoxy)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 2-fluorobenzoyl chloride reacts with 2-(2-methylphenoxy)ethylamine to form the desired product, this compound, through an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the 2-(2-methylphenoxy)ethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide
- 2-chloro-N-[2-(2-methylphenoxy)ethyl]benzamide
- 2-fluoro-N-[2-(2-ethylphenoxy)ethyl]benzamide
Uniqueness
2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide is unique due to the specific substitution pattern on the benzamide core. The presence of the fluoro group and the 2-(2-methylphenoxy)ethyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
